Partial Agonist Activity at μ-Opioid Receptor (MOR) in Cellular Assays
Bromadoline (U-47931E) functions as a partial agonist at the μ-opioid receptor (MOR), a key differentiator from full agonists like U-47700. In a comparative study using three distinct in vitro MOR activation assays (NanoBiT® MOR-β-arrestin2/mini-Gαi and AequoScreen®), Bromadoline exhibited an EC50 range of 0.55–2.9 µM with an Emax of 52.8–85.9% relative to the full agonist hydromorphone [1]. This partial activation profile stands in contrast to U-47700, which showed higher potency (EC50 111 nM) and full agonism (Emax 154% vs. hydromorphone) [2].
| Evidence Dimension | μ-Opioid Receptor Activation (EC50 and Emax) |
|---|---|
| Target Compound Data | EC50 0.55–2.9 µM; Emax 52.8–85.9% (relative to hydromorphone) |
| Comparator Or Baseline | U-47700: EC50 111–116 nM; Emax 154% (relative to hydromorphone). Hydromorphone: EC50 reference, Emax 100%. |
| Quantified Difference | Bromadoline is approximately 5- to 26-fold less potent than U-47700 at MOR and exhibits partial (52.8–85.9%) versus full (154%) activation. |
| Conditions | Three distinct cell-based assays: NanoBiT® MOR-β-arrestin2, mini-Gαi recruitment, and AequoScreen® calcium flux; relative to hydromorphone as full agonist reference. |
Why This Matters
This functional selectivity informs procurement for studies investigating biased agonism or differentiating between compounds with high overdose risk (full agonists like U-47700) and those with lower activation potential (partial agonists like Bromadoline).
- [1] Vandeputte MM, Persson M, Walther D, Vikingsson S, Kronstrand R, Baumann MH, Gréen H, Stove CP. Characterization of recent non-fentanyl synthetic opioids via three different in vitro µ-opioid receptor activation assays. Arch Toxicol. 2022 Mar;96(3):877-897. doi:10.1007/s00204-021-03207-9. View Source
- [2] Vandeputte MM, Cannaert A, Stove CP. In vitro μ-opioid receptor activation potential of U10 and β-U10, positional isomers of the synthetic opioid naphthyl U-47700. Drug Test Anal. 2024 Mar;16(3):323-326. doi:10.1002/dta.3554. View Source
